Methyl 4-(azetidin-3-yl)benzoate
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Overview
Description
Methyl 4-(azetidin-3-yl)benzoate: is a chemical compound with the molecular formula C11H13NO2 It is a derivative of benzoic acid and contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(azetidin-3-yl)benzoate typically involves the reaction of 4-(azetidin-3-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Oxidation: N-oxides of the azetidine ring.
Reduction: 4-(azetidin-3-yl)benzyl alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 4-(azetidin-3-yl)benzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 4-(azetidin-3-yl)benzoate is primarily related to its interaction with biological targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cell division and DNA replication in cancer cells .
Comparison with Similar Compounds
Methyl 4-(3-azetidinyl)benzoate hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.
4-(Azetidin-3-yl)benzoic acid: The carboxylic acid precursor used in the synthesis of Methyl 4-(azetidin-3-yl)benzoate.
4-(Azetidin-3-yl)benzyl alcohol:
Uniqueness: this compound is unique due to its combination of an azetidine ring and a benzoate ester group. This structural feature provides the compound with distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
Methyl 4-(azetidin-3-yl)benzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.
Chemical Structure and Synthesis
This compound features an azetidine ring, which contributes to its unique reactivity and biological properties. The synthesis typically involves several methods that allow for the formation of this heterocyclic compound. The azetidine structure is known for its strain-driven reactivity, making it a versatile building block in organic synthesis.
Synthesis Pathways :
- Direct Esterification : Reacting benzoic acid with azetidine derivatives in the presence of acid catalysts.
- Nucleophilic Substitution : Utilizing azetidine as a nucleophile to attack electrophilic centers in benzoate derivatives.
Research indicates that this compound exhibits various biological activities, particularly as an enzyme inhibitor. Its mechanism often involves the modulation of specific molecular targets, which can lead to therapeutic effects in various conditions.
Key Biological Activities:
- Anticancer Properties : The compound has shown potential in inhibiting cell proliferation, particularly in cancer cell lines. For example, studies demonstrate that it can inhibit STAT3 activity, a critical pathway in cancer progression .
- Antimicrobial Effects : this compound and its derivatives have been evaluated for their antibacterial properties, showing efficacy against certain bacterial strains .
- Enzyme Inhibition : It acts on various enzymes involved in metabolic pathways, which can be leveraged for therapeutic interventions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Inhibition of STAT3 Activity :
- A study reported that methyl esters of azetidine derivatives exhibited stronger cellular activities compared to their acid counterparts due to improved membrane permeability. The EC50 values against breast cancer cell lines (MDA-MB-231 and MDA-MB-468) were found to be significantly lower for the methyl ester forms .
- Antimicrobial Evaluation :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other azetidine derivatives:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 4-(azetidin-2-yl)benzoate | Variation in azetidine position | Potentially different biological activities |
Azetidine-2-carboxylic acid | Carboxylic acid group | Different reactivity patterns |
3-Azetidinol | Alcohol derivative | Used as a precursor for further synthesis |
This table illustrates how structural variations influence the reactivity and biological activities of azetidine derivatives.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 4-(azetidin-3-yl)benzoate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-10/h2-5,10,12H,6-7H2,1H3 |
InChI Key |
YNJQTLGUSIHJIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
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